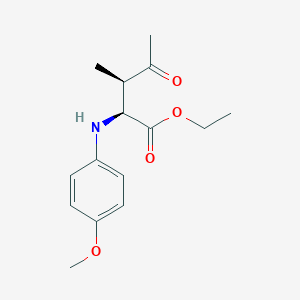
4'-Chloro-4-fluoro-3-nitrobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-4-fluoro-3-nitrobenzophenone is an organic compound with the molecular formula C13H7ClFNO3 It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-4-fluoro-3-nitrobenzophenone typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 4-chloro-3-nitrobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: On an industrial scale, the production of 4’-Chloro-4-fluoro-3-nitrobenzophenone may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Types of Reactions:
Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Reduction: 4’-Chloro-4-fluoro-3-aminobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-4-fluoro-3-nitrobenzophenone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Chloro-4-fluoro-3-nitrobenzophenone largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s electronic properties and reactivity. These substituents can affect the compound’s interaction with biological molecules, potentially leading to applications in drug development .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-4’-fluoro-3-aminobenzophenone
- 4-Chloro-4’-fluoro-3-methoxybenzophenone
- 4-Chloro-4’-fluoro-3-hydroxybenzophenone
Comparison: 4’-Chloro-4-fluoro-3-nitrobenzophenone is unique due to the presence of both chloro and fluoro substituents along with a nitro group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, the nitro group in 4’-Chloro-4-fluoro-3-nitrobenzophenone provides additional reactivity, allowing for further functionalization and derivatization .
Eigenschaften
Molekularformel |
C13H7ClFNO3 |
|---|---|
Molekulargewicht |
279.65 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(4-fluoro-3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H7ClFNO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H |
InChI-Schlüssel |
XHFITYZCCQFARP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)



![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)



![2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)



